molecular formula C16H23BN2O3 B13727173 Cyclopropanecarboxylic acid [2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-yl]-amide

Cyclopropanecarboxylic acid [2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-yl]-amide

Cat. No.: B13727173
M. Wt: 302.2 g/mol
InChI Key: BXSSRGJDOBYCGX-UHFFFAOYSA-N
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Description

Cyclopropanecarboxylic acid [2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-yl]-amide is an organic compound that features a cyclopropane ring, a carboxylic acid group, and a pyridine ring substituted with a dioxaborolane group

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes include nucleophilic substitution and amidation reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxylic acid [2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-yl]-amide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Cyclopropanecarboxylic acid [2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-yl]-amide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Cyclopropanecarboxylic acid [2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-yl]-amide involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopropanecarboxylic acid [2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-yl]-amide is unique due to its combination of a cyclopropane ring, a carboxylic acid group, and a pyridine ring with a dioxaborolane group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C16H23BN2O3

Molecular Weight

302.2 g/mol

IUPAC Name

N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]cyclopropanecarboxamide

InChI

InChI=1S/C16H23BN2O3/c1-10-13(19-14(20)11-6-7-11)8-12(9-18-10)17-21-15(2,3)16(4,5)22-17/h8-9,11H,6-7H2,1-5H3,(H,19,20)

InChI Key

BXSSRGJDOBYCGX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C)NC(=O)C3CC3

Origin of Product

United States

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